4-Hydrazino-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine
Description
4-Hydrazino-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine (C₁₂H₁₆N₄S, MW 248.35, CAS 40106-64-7) is a fused heterocyclic compound featuring a hydrazino substituent on a cyclooctene-fused thienopyrimidine scaffold . Its unique structure combines a saturated eight-membered ring with a thienopyrimidine core, enabling diverse interactions with biological targets.
Properties
IUPAC Name |
8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2,4,6-tetraen-3-ylhydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4S/c13-16-11-10-8-5-3-1-2-4-6-9(8)17-12(10)15-7-14-11/h7H,1-6,13H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDVBEHIIWOKGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C3=C(N=CN=C3S2)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazino-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[2,3-d]pyrimidine derivative with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the desired hydrazino compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazino-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with different degrees of saturation.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thienopyrimidine scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized thienopyrimidines .
Scientific Research Applications
4-Hydrazino-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in material science for developing new materials with unique properties and in catalysis for facilitating chemical reactions.
Mechanism of Action
The mechanism of action of 4-Hydrazino-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents, ring saturation, and heteroatom positioning, which influence melting points, solubility, and spectral characteristics (Table 1).
Table 1: Structural Analogs and Physicochemical Properties
Anticancer Activity
- Target Compound: Exhibits IC₅₀ = 11.90–32.11 µM against HCT-116 colon carcinoma, outperforming imatinib (IC₅₀ = 34.40 µM) .
- Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives: Show GI₅₀ < 0.1 µM for MCF-7 breast cancer (vs. Doxorubicin) .
- Compound 4b (Molecules 2017) : Moderate anti-inflammatory activity (49.83% IL-6 inhibition) .
Antimicrobial Activity
- Hydrazino-Thienopyrimidines (): Compounds 7–11 exhibit broad-spectrum activity against S. aureus and E. coli, with MIC values ranging 8–64 µg/mL .
Anti-Inflammatory Activity
Key Findings and Mechanistic Insights
- Hydrazino Group Advantage: The hydrazino substituent in the target compound enhances CDK2 binding via hydrogen bonding, as confirmed by docking studies .
- Substituent Impact : Methoxy groups (e.g., in Compound 7) improve thermal stability (m.p. >300°C) but reduce solubility, whereas carbonyl groups (A1) boost anti-inflammatory activity .
Biological Activity
4-Hydrazino-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine is a compound with significant potential in medicinal chemistry, particularly due to its structural features that lend themselves to various biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNS
- Molecular Weight : 248.35 g/mol
- CAS Number : 40106-64-7
The compound is characterized by a thieno[2,3-d]pyrimidine core structure which is known for its diverse biological activities.
Synthesis
The synthesis of 4-hydrazino derivatives typically involves the reaction of thienopyrimidine precursors with hydrazine derivatives. For instance, a common method includes refluxing a mixture of thienopyrimidine and hydrazine hydrate in ethanol to yield the desired hydrazino compound. This synthetic route has been documented to yield compounds with varying degrees of purity and yield percentages ranging from 40% to 60% depending on the specific conditions and reagents used .
Antitumor Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. In particular, compounds related to this compound have shown promising results in inhibiting tumor growth through mechanisms such as:
- Inhibition of Thymidylate Synthase : This enzyme plays a critical role in DNA synthesis and repair. Compounds that inhibit this enzyme can effectively reduce cell proliferation in cancerous tissues .
- EGFR-TK Inhibition : Certain derivatives have demonstrated the ability to inhibit epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is crucial in many cancers .
Cytotoxicity Studies
Cytotoxicity studies have revealed varying IC values for different derivatives of thieno[2,3-d]pyrimidine. For example:
| Compound | Cell Line | IC (nM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 9.1 |
| Compound B | MDA-MB-231 | 28.0 |
| Compound C | HT1080 (fibrosarcoma) | 3.0 |
These values indicate a strong antiproliferative effect against breast cancer cells and suggest potential as therapeutic agents in oncology .
The mechanisms through which these compounds exert their biological effects include:
- Induction of Apoptosis : Many thieno[2,3-d]pyrimidines initiate programmed cell death in cancer cells.
- Cell Cycle Arrest : Some derivatives can halt the progression of the cell cycle at specific checkpoints.
These actions are critical for their effectiveness as anticancer agents.
Case Study 1: Antiproliferative Effects on MCF-7 Cells
In a study assessing the antiproliferative effects of various thieno[2,3-d]pyrimidine derivatives on MCF-7 cells, researchers found that specific modifications to the thienopyrimidine structure significantly enhanced cytotoxicity. The most potent derivative exhibited an IC value of 9.1 nM. This study highlights the importance of structural optimization in developing effective anticancer agents .
Case Study 2: In Vivo Efficacy
Another investigation focused on the in vivo efficacy of selected thieno[2,3-d]pyrimidines against human fibrosarcoma models demonstrated significant tumor reduction rates when administered at specific dosages. The results indicated that these compounds not only inhibited tumor growth but also showed favorable pharmacokinetic profiles .
Q & A
Q. What are the standard synthetic routes for introducing the hydrazino group into thieno[2,3-d]pyrimidine derivatives?
The hydrazino group (-NH-NH₂) is typically introduced via hydrazinolysis of a chlorinated precursor. For example:
- Step 1 : Chlorination of a pyrimidinone intermediate using thionyl chloride (SOCl₂) to yield 4-chlorothieno[2,3-d]pyrimidine derivatives .
- Step 2 : Reaction with hydrazine hydrate (NH₂NH₂·H₂O) under reflux conditions to substitute the chlorine atom with a hydrazino group .
- Key Optimization : Reaction time (6–8 hours) and solvent choice (ethanol or dioxane) significantly impact yield and purity. Excess hydrazine hydrate ensures complete substitution .
Q. How are structural and functional group modifications characterized in hydrazino-functionalized thienopyrimidines?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, hydrazino protons appear as broad singlets near δ 4.5–5.5 ppm .
- Infrared Spectroscopy (IR) : N-H stretches (3100–3300 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) validate hydrazino and pyrimidine ring formation .
- Mass Spectrometry (MS) : High-resolution MS determines molecular ion peaks and fragmentation patterns, critical for verifying synthetic intermediates .
Q. What substituents are commonly introduced to modulate biological activity in hydrazino-thienopyrimidines?
Substituents at the 2-, 4-, and 5-positions are critical for activity modulation:
| Position | Common Substituents | Impact on Activity |
|---|---|---|
| 2-position | Methyl, phenyl, allyl | Enhances lipophilicity and membrane permeability |
| 4-position | Hydrazino, piperazinyl | Influences hydrogen bonding with biological targets |
| 5-position | Benzylidine, nitro groups | Modulates antimicrobial and anti-inflammatory activity |
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing hydrazino-thienopyrimidines?
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates in cyclization reactions, reducing trial-and-error in synthetic routes .
- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways for key steps (e.g., hydrazinolysis) and suggest optimal solvents/temperatures .
- Case Study : Simulation of SOCl₂-mediated chlorination revealed dichloromethane as a superior solvent to THF due to lower activation energy barriers .
Q. How can contradictory antimicrobial activity data for hydrazino-thienopyrimidines be resolved?
Contradictions often arise from:
- Assay Variability : Differences in microbial strains (e.g., Gram-positive vs. Gram-negative) and incubation conditions .
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) enhance activity against E. coli but reduce efficacy against S. aureus .
- Methodological Fixes :
- Standardize MIC (Minimum Inhibitory Concentration) protocols across labs.
- Use structure-activity relationship (SAR) models to isolate substituent contributions .
Q. What strategies improve regioselectivity in multi-step cyclization reactions for fused thienopyrimidines?
- Template-Guided Synthesis : Pre-functionalized cyclooctane rings reduce steric hindrance during annulation .
- Catalytic Control : ZnCl₂ or AlCl₃ promotes selective cyclization in acetic anhydride, minimizing byproducts like open-chain hydrazones .
- Kinetic vs. Thermodynamic Control : Lower temperatures (0–5°C) favor kinetic products (e.g., 5-membered rings), while higher temperatures (80°C) stabilize thermodynamic products (e.g., 6-membered rings) .
Q. How are docking studies applied to predict biological targets for hydrazino-thienopyrimidines?
- Target Selection : Prioritize enzymes with conserved binding pockets (e.g., bacterial dihydrofolate reductase, DHFR) .
- Protocol :
- Generate 3D conformers of the compound using molecular dynamics (MD).
- Dock into DHFR active sites (PDB: 1DG5) using AutoDock Vina.
- Validate with in vitro enzyme inhibition assays .
- Key Metrics : Binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen bond interactions with key residues (e.g., Asp27 in DHFR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
